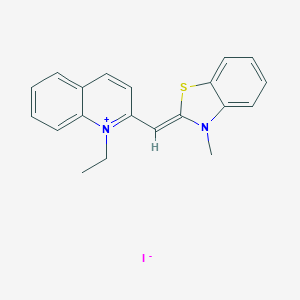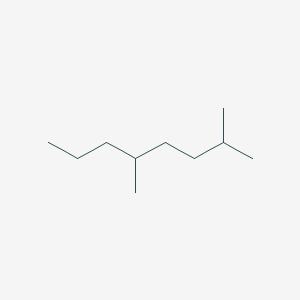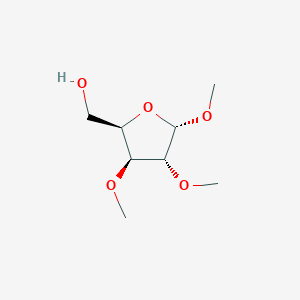
3,5-Dimethylisoxazole-4-boronic acid
Vue d'ensemble
Description
3,5-Dimethylisoxazole-4-boronic acid is a chemical compound with the molecular formula C5H8BNO3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylisoxazole-4-boronic acid consists of a boronic acid group attached to a 3,5-dimethylisoxazole ring . The molecular weight is 140.94 g/mol .Physical And Chemical Properties Analysis
3,5-Dimethylisoxazole-4-boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 334.0±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Organic Synthesis
3,5-Dimethylisoxazole-4-boronic acid: is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid acts as a coupling partner for various halide substrates, enabling the creation of diverse aromatic compounds that are foundational in medicinal chemistry and material science .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for drug development. It’s instrumental in the synthesis of molecules with potential therapeutic effects. For instance, it has been used in the development of BET bromodomain inhibitors, which have implications in treating cancer and inflammatory diseases by regulating gene expression .
Material Science
3,5-Dimethylisoxazole-4-boronic acid: finds applications in material science due to its ability to form stable covalent bonds with other organic frameworks. This property is exploited in creating new materials with specific optical or electronic properties, such as photo-exchangeable photochromic fluorescent molecules, which have potential uses in advanced imaging technologies .
Biochemistry
In biochemistry, the compound is used to study protein interactions and enzyme activities. Its ability to bind to active sites of enzymes or interact with proteins makes it a valuable tool for probing biochemical pathways and understanding disease mechanisms at the molecular level .
Environmental Science
The environmental applications of 3,5-Dimethylisoxazole-4-boronic acid include its use as a reagent in detecting and quantifying trace elements in environmental samples. Its specificity and reactivity make it suitable for developing assays that can measure pollutants or nutrients in soil, water, and atmospheric samples .
Analytical Methods
In analytical chemistry, this boronic acid derivative is used in chromatography and spectrometry as a derivatization agent. It enhances the detection of various compounds by increasing their volatility or changing their spectral properties, thus improving the accuracy and sensitivity of analytical methods .
Safety and Hazards
Mécanisme D'action
Target of Action
3,5-Dimethylisoxazole-4-boronic acid is primarily used as a catalyst and ligand in organic synthesis
Mode of Action
The compound is known to participate in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents with palladium (II) complexes .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway involving 3,5-Dimethylisoxazole-4-boronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be slightly soluble in water and soluble in organic solvents such as methanol and acetonitrile , which may influence its bioavailability.
Result of Action
The primary result of the action of 3,5-Dimethylisoxazole-4-boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action of 3,5-Dimethylisoxazole-4-boronic acid is influenced by various environmental factors. For instance, the compound exhibits good thermal and chemical stability , which can affect its efficacy in different reaction conditions. Additionally, the compound’s solubility in different solvents can influence its action and stability .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFZCPZIRQDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(ON=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370237 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16114-47-9 | |
| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)





![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)


